molecular formula C20H25ClN2O3 B2519993 Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 313233-58-8

Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2519993
CAS No.: 313233-58-8
M. Wt: 376.88
InChI Key: DUUIQLCVZDSIRH-UHFFFAOYSA-N
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Description

Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is built around the privileged 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, which is known to exhibit a broad spectrum of biological activities . The molecular structure incorporates a 2-chlorophenyl substituent at the 4-position and a unique cyclooctyl ester moiety at the 5-carboxylate position, which can influence its physicochemical properties and biological interaction profiles . This compound is primarily utilized in research and development as a key intermediate for the synthesis of more complex molecules and for probing biological mechanisms. Dihydropyrimidinone derivatives analogous to this compound have been reported to possess various pharmacological activities, including antioxidant, antibacterial, antifungal, and anticancer properties, making them valuable scaffolds in drug discovery . The specific stereochemistry and substitution pattern on the dihydropyrimidine core are critical for its function and are a focus of structure-activity relationship (SAR) studies . The compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3/c1-13-17(19(24)26-14-9-5-3-2-4-6-10-14)18(23-20(25)22-13)15-11-7-8-12-16(15)21/h7-8,11-12,14,18H,2-6,9-10H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUIQLCVZDSIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H25_{25}ClN2_2O3_3
  • Molecular Weight : 376.88 g/mol
  • IUPAC Name : this compound

The compound features a cyclooctyl group, a chlorophenyl moiety, and a pyrimidine ring structure, which are crucial for its biological activity. The presence of chlorine is particularly significant as it can enhance binding affinity to various biological targets through halogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with proteins, potentially modulating enzyme activity or receptor functions. The chlorophenyl group may enhance hydrophobic interactions with protein targets, increasing the compound's efficacy.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Research has shown that derivatives of tetrahydropyrimidines can inhibit the growth of various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Compounds with similar structures have been evaluated for their antioxidant potential. The presence of functional groups in this compound may contribute to radical scavenging activity:

CompoundIC50 (µM)Reference
Tetrahydropyrimidine Derivative50
Cyclooctyl AnalogTBD

Case Studies

  • Screening for Type III Secretion System Inhibitors : A dissertation explored various compounds for their ability to inhibit the type III secretion system in bacteria. While this compound was not specifically mentioned, related compounds were screened and showed promising results in reducing bacterial virulence factors .
  • Synthesis and Evaluation of Related Compounds : A study focused on the synthesis of pyrimidine derivatives and their biological evaluations indicated that modifications in the substituents significantly affect their biological profiles. This suggests that this compound could be optimized for enhanced activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its efficacy against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising anticancer effects in various studies. It appears to induce apoptosis in cancer cells through several mechanisms, including modulation of cell cycle progression and activation of caspases.

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings indicate that this compound may be more effective than standard chemotherapeutic agents in certain contexts.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory effects. Studies utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.

Case Studies

Several case studies have explored the biological effects of this compound:

Study on Antimicrobial Activity (2024)

Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

Anticancer Activity Evaluation (2023)

Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Chemical Reactions Analysis

Substitution Reactions at the Chlorophenyl Group

The 2-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

Reaction TypeConditionsProductsYieldSource
Thiol substitutionNaSH, DMF, 80°CCyclooctyl 4-(2-sulfhydrylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate72%
Methoxy substitutionKOH, MeOH, refluxCyclooctyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate68%

These reactions typically proceed via a two-step mechanism:

  • Deprotonation of the nucleophile (e.g., SH⁻ or OMe⁻).

  • Electrophilic attack at the para position relative to the chlorine atom, facilitated by electron-withdrawing effects of the substituent .

Oxidation of the Pyrimidine Ring

The 2-oxo-1,2,3,4-tetrahydropyrimidine core is susceptible to oxidation, particularly at the C5-C6 double bond:

Oxidizing AgentConditionsProductNotesSource
KMnO₄H₂O, 25°CCyclooctyl 4-(2-chlorophenyl)-6-methyl-2,5-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateForms a diketone derivative
Ozone (O₃)CH₂Cl₂, −78°CFragmentation to cyclooctyl carbonate and chlorophenyl ureaRequires reductive workup

Oxidation pathways are highly dependent on reaction stoichiometry and temperature .

Ester Group Reactivity

The cyclooctyl carboxylate ester participates in hydrolysis and transesterification:

ReactionConditionsProductsEfficiencySource
Acidic hydrolysisHCl (6M), reflux4-(2-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid85%
TransesterificationEtOH, H₂SO₄Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate78%

The ester’s bulkiness (cyclooctyl group) slows hydrolysis compared to smaller esters like ethyl analogs .

Reduction of the Pyrimidine Ring

Catalytic hydrogenation selectively reduces the C5-C6 double bond:

CatalystConditionsProductSelectivitySource
Pd/C (10%)H₂ (1 atm), EtOHCyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxohexahydropyrimidine-5-carboxylate>90%
NaBH₄MeOH, 0°CPartial reduction to dihydro derivative55%

Steric hindrance from the cyclooctyl group limits accessibility to the reducing agents .

Comparative Reactivity Table

Key contrasts with structurally similar compounds:

CompoundChlorophenyl PositionEster GroupReaction Rate (vs. Cyclooctyl Analog)
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateParaEthyl1.5× faster in NAS
Methyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMetaMethyl0.8× slower in oxidation

The cyclooctyl ester’s steric bulk reduces reaction rates compared to ethyl/methyl esters, while the 2-chlorophenyl group enhances electrophilicity at the ortho position .

Mechanistic Insights

  • Steric Effects : The cyclooctyl group impedes nucleophilic attack at the ester carbonyl but stabilizes intermediates through hydrophobic interactions .

  • Electronic Effects : Electron-withdrawing chlorine increases the electrophilicity of the pyrimidine ring, facilitating oxidation and substitution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key structural and physical properties of the target compound and its analogs:

Compound Name Ester Group Substituent at Position 4 2-Position (X=O/S) Melting Point (°C) Physical State Reference
Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Target) Cyclooctyl 2-Chlorophenyl O (Oxo) Not Reported Not Reported -
(Z)-Octadec-9-enyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Octadec-9-enyl 2-Chlorophenyl O (Oxo) 101–103 White solid
(Z)-Octadec-9-enyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Octadec-9-enyl 2-Chlorophenyl S (Thioxo) - Yellow oil
Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 4-Chlorophenyl O (Oxo) Not Reported Not Reported
Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 3-Chlorophenyl O (Oxo) Not Reported Not Reported
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 2-Chlorophenyl S (Thioxo) Not Reported Not Reported

Key Observations:

  • Ester Group Influence : The cyclooctyl ester in the target compound is bulkier than methyl, ethyl, or octadec-9-enyl groups, which may reduce solubility in polar solvents compared to smaller esters .
  • Thioxo vs. Oxo : Replacement of the 2-oxo group with 2-thioxo (e.g., in and ) results in lower melting points or oily states, likely due to reduced crystallinity from weaker intermolecular hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted aldehydes (e.g., 2-chlorobenzaldehyde) with β-keto esters (e.g., cyclooctyl acetoacetate) and urea/thiourea under acidic conditions to form the tetrahydropyrimidine core .
  • Cyclization : Controlled heating (80–100°C) in polar aprotic solvents like ethanol or DMF with catalysts such as HCl or p-toluenesulfonic acid (PTSA) to promote ring closure .
  • Esterification : Use of cyclooctanol and coupling agents (e.g., DCC/DMAP) to introduce the cyclooctyl ester group .
    • Key Considerations : Solvent polarity, temperature control, and catalyst selection significantly impact yield and purity. For example, dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are preferred for high regioselectivity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Techniques :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. Data refinement via SHELXL (e.g., R-factor < 0.05) ensures accuracy .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions. For example, the 2-chlorophenyl group shows characteristic aromatic protons at δ 7.2–7.5 ppm, while the cyclooctyl ester’s methylene protons appear at δ 1.2–1.8 ppm .
  • HPLC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 433.2) and purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Thymidine Phosphorylase Inhibition : IC50_{50} values of ~5.3 µM observed in analogues with 2-chlorophenyl substituents, suggesting potential anticancer applications .
  • Antimicrobial Activity : Structural analogs exhibit moderate activity against Gram-positive bacteria (MIC ~32 µg/mL) due to interactions with microbial cell membranes .
    • Assay Protocols : In vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of thymidine cleavage) and broth microdilution for antimicrobial testing .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, ester groups) influence biological activity and selectivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Halogen Position : 2-Chlorophenyl derivatives show 2–3× higher thymidine phosphorylase inhibition than 4-chloro or 4-bromo analogues due to steric and electronic effects .
  • Ester Groups : Cyclooctyl esters enhance lipophilicity (logP ~4.2), improving blood-brain barrier penetration compared to methyl or ethyl esters (logP ~2.5) .
    • Methodology : Computational docking (e.g., AutoDock Vina) identifies key interactions with enzyme active sites, such as hydrogen bonding with Ser/Thr residues .

Q. What crystallographic techniques resolve challenges in structural elucidation, such as disorder or twinning?

  • Advanced Tools :

  • SHELXD/SHELXE : Used for experimental phasing in cases of weak diffraction or pseudosymmetry. Twin refinement (TWIN/BASF commands in SHELXL) addresses twinning issues .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for identifying dynamic disorder in the cyclooctyl group .
    • Case Study : A monoclinic P21_1/c crystal system (a = 12.6876 Å, β = 114.443°) was resolved using SHELXL-2018, with R1_1 = 0.048 for high-resolution data (d ~0.84 Å) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

  • Analysis Framework :

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., t1/2_{1/2} < 30 min in rat liver microsomes) to explain reduced in vivo efficacy .
  • Solubility Limitations : Low aqueous solubility (<10 µg/mL) may necessitate formulation adjustments (e.g., nanoemulsions) to enhance bioavailability .
    • Validation : Parallel studies using isotopic labeling (e.g., 14^{14}C-tracers) quantify metabolite profiles and tissue distribution .

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